molecular formula C3H3F3O3 B017763 (S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic acid CAS No. 125995-00-8

(S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic acid

Cat. No.: B017763
CAS No.: 125995-00-8
M. Wt: 144.05 g/mol
InChI Key: BVKGUTLIPHZYCX-SFOWXEAESA-N
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Description

(S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic acid is an organic compound characterized by the presence of three fluorine atoms, a hydroxyl group, and a carboxylic acid group attached to a three-carbon chain. This compound is notable for its chiral center, which imparts specific stereochemical properties, making it valuable in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic acid typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable precursor such as 3,3,3-trifluoropropene.

    Hydroxylation: The precursor undergoes hydroxylation to introduce the hydroxyl group at the second carbon position.

    Oxidation: The hydroxylated intermediate is then oxidized to form the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: (S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Nucleophiles such as amines or thiols for substitution reactions.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Compounds with substituted functional groups in place of fluorine atoms.

Scientific Research Applications

(S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of (S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.

Comparison with Similar Compounds

    3,3,3-Trifluoro-2-hydroxypropanoic acid: The non-chiral version of the compound.

    2,2,2-Trifluoroethanol: A simpler compound with similar fluorine content but lacking the carboxylic acid group.

    Trifluoroacetic acid: Contains three fluorine atoms and a carboxylic acid group but lacks the hydroxyl group.

Uniqueness: (S)-(-)-3,3,3-Trifluoro-2-hydroxypropanoic acid is unique due to its chiral center, which imparts specific stereochemical properties. This makes it valuable in asymmetric synthesis and chiral resolution processes, where the stereochemistry of the compound plays a crucial role in determining the outcome of chemical reactions and biological interactions.

Properties

IUPAC Name

(2S)-3,3,3-trifluoro-2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F3O3/c4-3(5,6)1(7)2(8)9/h1,7H,(H,8,9)/t1-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKGUTLIPHZYCX-SFOWXEAESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@H](C(=O)O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125995-00-8
Record name (2S)-3,3,3-trifluoro-2-hydroxypropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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